2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine
Overview
Description
The compound "2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine" is a derivative of the tetrahydropyrimidine class, which is characterized by a sulfur atom attached to the second carbon of the pyrimidine ring and a benzyl group attached through the sulfur atom. This class of compounds has been studied for various applications, including their potential as chemotherapeutic agents and their interesting chemical and physical properties .
Synthesis Analysis
The synthesis of related 2-sulfanyl-1,4-dihydropyrimidines often involves alkylation reactions or cyclocondensation reactions. For instance, a series of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines were synthesized by alkylation of 5-methyl-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid ethyl esters with different alkyl or aralkyl halides . Another approach described the synthesis of 2-methylsulfanyl-tetrahydropyrimidines from the cyclocondensation reaction of β-alkoxyvinyl trihalomethyl ketones with 2-methyl-2-thiopseudourea sulfate . These methods could potentially be adapted for the synthesis of "2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine".
Molecular Structure Analysis
The molecular structure of tetrahydropyrimidine derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structures of related compounds have been determined by X-ray diffraction, revealing details such as the conformation of the dihydropyrimidine ring and the dihedral angles of attached phenyl rings . Additionally, density functional theory (DFT) has been used to optimize the structure and predict vibrational wave numbers, HOMO-LUMO energies, and other chemical properties of similar compounds .
Chemical Reactions Analysis
The reactivity of tetrahydropyrimidine derivatives can be quite diverse. For instance, 1-phenylsulfanyl-2,2,2-trifluoroethyl isocyanide, a related compound, selectively trimerized to form a dihydropyrimidine derivative . Other reactions include benzylation and nitrosation, leading to various polymorphs and derivatives with different substituents on the pyrimidine ring . The reactivity of the sulfur atom in these compounds is particularly noteworthy, as it can lead to the formation of thieno[2,3-d]pyrimidines or substitution by N-nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. The presence of sulfur and other substituents can affect properties such as solubility, melting point, and optical behavior. For example, the nonlinear optical properties of some derivatives have been theoretically predicted, and their molecular electrostatic potential (MEP) maps indicate regions of negative and positive charge that are relevant to their reactivity . The hydrogen bonding patterns observed in the crystal structures of these compounds also contribute to their solid-state properties and could influence their solubility and stability .
Scientific Research Applications
Water Ultrasound-assisted Oxidation
- Research indicates that 2-oxo-1,2,3,4-tetrahydropyrimidines, a class including 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine, show promising activities such as inhibitory against HIV, antimitotic, antiproliferative, and cytotoxic activities. An environmentally friendly method using water ultrasound oxidation to modify these compounds has been developed, offering advantages like the use of green solvent and excellent yields (Gavrilović et al., 2018).
Enone Mannich Bases for Novel Synthesis
- The condensation of certain compounds with amidines leads to the formation of 5-benzoyl-1,4,5,6-tetrahydropyrimidines, including 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine. This process is essential for the synthesis of pharmacologically active compounds (Girreser et al., 1999).
X-ray Diffraction Studies
- X-ray diffraction has been used to investigate the structures of tetrahydropyrimidine-2-thiones, demonstrating the potential medicinal applications of these compounds (Gurskaya et al., 2003).
Synthesis and Biological Evaluation
- Studies on the synthesis of 5-hydroxymethylpyrimidines, with variations in the 4-position, have found that derivatives with a benzylsulfanyl group, such as 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine, exhibit antifungal action and moderate anticancer properties (Stolarczyk et al., 2021).
Synthesis and Antibacterial Activity
- New derivatives of 2-benzylsulfanyl-pyrimidines have been synthesized and evaluated for their potential antibacterial activity against multidrug-resistant strains of bacteria (Patrick-Armand et al., 2021).
Molecular Docking Study
- Molecular docking studies of 2-Benzylsulfanyl-4-[(4-methylphenyl)-sulfanyl]-6-pentylpyrimidine-5-carbonitrile, a chemotherapeutic agent, reveal potential sites for electrophilic attack, aiding in the development of more effective drugs (Haress et al., 2015).
Synthesis and Antidepressant Profiles
- A series of phenyl-substituted 1,4,5,6-tetrahydropyrimidines were synthesized and evaluated, showing potent antidepressant activity in animal models. This suggests the therapeutic potential of compounds like 2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine in treating depression (Weinhardt et al., 1985).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas that need further investigation.
Please note that the availability of this information depends on how much research has been done on the specific compound. For lesser-known or newly synthesized compounds, some of this information may not be available. It’s always important to refer to the latest research and safety data when working with new compounds.
properties
IUPAC Name |
2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11/h1-3,5-6H,4,7-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBJIUDXQOQJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384510 | |
Record name | 2-(benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine | |
CAS RN |
6497-88-7 | |
Record name | 2-(benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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